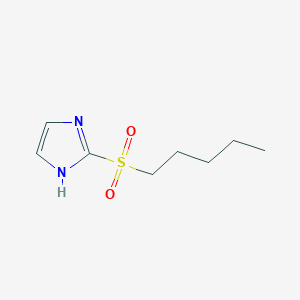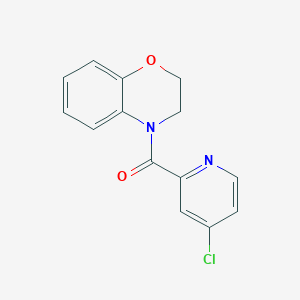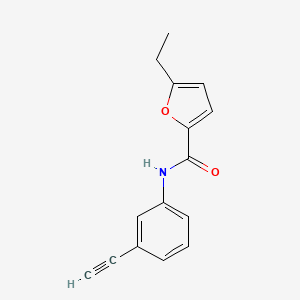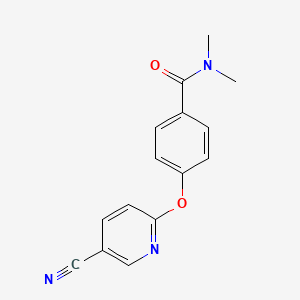
2-pentylsulfonyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pentylsulfonyl-1H-imidazole, also known as PSI or Ro 31-8220, is a synthetic compound that is widely used in scientific research. It belongs to the class of imidazole compounds and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
2-pentylsulfonyl-1H-imidazole exerts its inhibitory effect on protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to a disruption of cellular signaling pathways. 2-pentylsulfonyl-1H-imidazole has been found to be a non-competitive inhibitor of PKC, meaning that it does not compete with ATP for binding to the kinase domain.
Biochemical and Physiological Effects:
2-pentylsulfonyl-1H-imidazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential therapeutic applications. 2-pentylsulfonyl-1H-imidazole has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-pentylsulfonyl-1H-imidazole in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific protein kinases in cellular processes without affecting other cellular pathways. However, one limitation of using 2-pentylsulfonyl-1H-imidazole is its relatively low potency compared to other protein kinase inhibitors such as staurosporine and H-7.
Zukünftige Richtungen
There are several future directions for research on 2-pentylsulfonyl-1H-imidazole. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 2-pentylsulfonyl-1H-imidazole. Another area of interest is the identification of specific protein kinases that are involved in disease processes, such as cancer and inflammation, and the development of targeted therapies based on the inhibition of these kinases. Additionally, the use of 2-pentylsulfonyl-1H-imidazole as a tool for studying the role of protein kinases in neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research.
Synthesemethoden
The synthesis of 2-pentylsulfonyl-1H-imidazole involves the reaction of 2-aminomethylimidazole with 1-bromo-5-chloropentane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfinyl chloride to obtain 2-pentylsulfonyl-1H-imidazole. The overall yield of this synthesis method is around 40-50%.
Wissenschaftliche Forschungsanwendungen
2-pentylsulfonyl-1H-imidazole has been extensively used in scientific research as a protein kinase inhibitor. It has been found to inhibit a variety of protein kinases, including protein kinase C (PKC), c-Jun N-terminal kinase (JNK), and mitogen-activated protein kinase (MAPK). This makes 2-pentylsulfonyl-1H-imidazole a useful tool for studying the role of protein kinases in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
2-pentylsulfonyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-3-4-7-13(11,12)8-9-5-6-10-8/h5-6H,2-4,7H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGFQYNIRMMURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)C1=NC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pentylsulfonyl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)

![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
